5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one
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Overview
Description
5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and glycosidic linkages, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include phenols, glycosyl donors, and various catalysts to facilitate the formation of glycosidic bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as signal transduction and gene expression. Its glycosidic linkages may also play a role in modulating enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-2-(4-hydroxyphenyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one: Known for its similar structure but with different glycosidic linkages.
Isorhoifolin: Another compound with a similar chromen-4-one core but different substituents.
Uniqueness
What sets 5-Hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one apart is its specific arrangement of hydroxyl groups and glycosidic linkages, which confer unique chemical and biological properties. This distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C27H30O14 |
---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(3R,4S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20-,21-,22+,23+,26?,27?/m0/s1 |
InChI Key |
PUPKKEQDLNREIM-YUAAAKSRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4[C@@H]([C@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Origin of Product |
United States |
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